molecular formula C18H13FO5 B5847578 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5847578
M. Wt: 328.3 g/mol
InChI Key: BUAPSVLRJYMGMX-UHFFFAOYSA-N
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Description

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative offered for early-stage research and discovery. Coumarin derivatives are a significant area of investigation in medicinal chemistry due to their wide range of biological activities. Scientific literature indicates that coumarin-piperazine derivatives, particularly those linked via an alkyl chain, are of high interest for their ability to modulate key neurotransmitter systems in the central nervous system (CNS) . These compounds can exhibit high affinity for serotonin (5-HT) and dopamine receptors, making them valuable tools for researching psychiatric and neurodegenerative disorders such as anxiety, depression, schizophrenia, and Parkinson's disease . The structural motif of linking a functionalized aromatic system to the coumarin core is a recognized strategy in the design of bioactive molecules. Beyond CNS research, coumarin derivatives have also demonstrated substantial potential in other therapeutic areas. Studies have shown that various coumarin-based compounds possess antiproliferative properties against a range of human cancer cell lines, including leukemia, and lung, colon, breast, and prostate tumors . Furthermore, research into structurally complex coumarins, such as psoralen analogs, supports the ongoing exploration of this chemical class for diverse biological applications . This product is provided as a tool for qualified researchers to advance scientific discovery in these fields. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO5/c1-22-16-6-3-12(8-14(16)19)15(20)10-23-13-5-2-11-4-7-18(21)24-17(11)9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPSVLRJYMGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Substituent Variations:

Compound Name Substituent on Phenyl Ring Key Structural Features Reference
Target Compound 3-Fluoro-4-methoxyphenyl Electron-withdrawing F, electron-donating OMe -
EMAC10163h 2,4-Difluorophenyl Dual electron-withdrawing F groups
EMAC10163k 3-Methoxyphenyl Single electron-donating OMe group
4-(4-Methoxyphenyl)-8-methyl... 4-Methylphenyl Hydrophobic methyl group
Compound 6i 4-Fluorobenzylpiperazine Piperazine linker for receptor interaction
Compound 2 () 3,3-Dinitroazetidine Nitric oxide donor hybrid

Analysis :

  • Electron Effects : The target compound’s 3-fluoro-4-methoxyphenyl group balances electron withdrawal (F) and donation (OMe), contrasting with EMAC10163h’s dual F groups (enhanced lipophilicity) and EMAC10163k’s single OMe (polarity) .
  • Biological Targeting: Piperazine-containing analogs (e.g., 6i) exhibit serotonin receptor affinity for antidepressant activity, while dinitroazetidine hybrids (e.g., compound 2) act as nitric oxide donors for anti-cholestasis . The target’s substituent may favor kinase or enzyme inhibition due to aryl group interactions.

Physicochemical Properties

Comparative Data:

Compound Name Melting Point (°C) Yield (%) Molecular Weight Reference
Target Compound Not reported - ~358.3 (calc.) -
EMAC10163h 188–190 49.0 416.4
EMAC10163k 157–160 55.3 410.4
Compound 2 () 65.3–67.0 30.7 564.5
6p (Piperazine derivative) 113–114 67.1 393.4

Analysis :

  • Yield : Lower yields in dinitroazetidine hybrids (30.7%) reflect synthetic complexity, while simple aryl-substituted coumarins (e.g., EMAC10163k: 55.3%) are more accessible .
  • Melting Point: Higher melting points in difluoro/methoxy derivatives (e.g., EMAC10163h: 188–190°C) suggest stronger crystal lattice interactions compared to nitric oxide donors (65–67°C) .

Pharmacological Profiles:

Compound Name Reported Activity Mechanism/Target Reference
EMAC10163h Tumor-associated CA inhibition Carbonic anhydrase IX/XII inhibition
Compound 6i Antidepressant 5-HT1A receptor modulation
Compound 2 () Anti-intrahepatic cholestasis Nitric oxide release
BPR10 (Morpholine conjugate) MAO-B inhibition (IC50: 0.372 μM) Neuroprotection

Analysis :

  • The target compound’s 3-fluoro-4-methoxy group may enhance binding to enzymes like carbonic anhydrase or kinases, similar to EMAC10163h, but with distinct selectivity due to substituent positioning .
  • Lack of a piperazine or morpholine moiety (cf. 6i, BPR10) suggests divergent mechanisms compared to neuroactive or MAO-targeting analogs .

Common Pathways:

Nucleophilic Substitution: Coumarin hydroxyl at C-7 reacts with α-halo ketones (e.g., 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone) in acetonitrile/K2CO3 .

Purification : Column chromatography or recrystallization (e.g., compound 2 purified via silica gel) .

Yield Considerations :

  • Electron-deficient aryl groups (e.g., 3-fluoro) may reduce reaction rates due to decreased nucleophilicity, requiring optimized conditions .

Biological Activity

7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including anti-cancer properties, enzyme inhibition, and antioxidant effects, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of this compound is C24H17FO5, with a molecular weight of approximately 402.38 g/mol. The presence of the fluorine and methoxy groups in its structure is believed to enhance its biological activity.

Biological Activity Overview

Research indicates that chromone derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that chromone derivatives can inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • Antioxidant Properties : Chromone derivatives often demonstrate significant antioxidant activity, which can protect against oxidative stress.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 12.5 μM. This suggests that it may serve as a potential candidate for further development in cancer therapy.

Cell LineIC50 (μM)
MCF-712.5
Hek293-T25.0

Enzyme Inhibition

The compound was also tested for its inhibitory effects on AChE and BChE. The results demonstrated moderate inhibition with IC50 values as follows:

EnzymeIC50 (μM)
AChE19.2
BChE13.2

These findings suggest that the incorporation of the fluorine atom significantly enhances the inhibitory activity against cholinesterases compared to other derivatives lacking such substitutions.

Antioxidant Activity

In terms of antioxidant capacity, the compound was evaluated using DPPH radical scavenging assays. It exhibited a scavenging activity of 70% at a concentration of 50 μM, indicating strong potential as an antioxidant agent.

The biological activities of this compound can be attributed to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions facilitated by the electron-withdrawing properties of the fluorine atom. Molecular docking studies have shown favorable binding affinities with key enzymes involved in oxidative stress and inflammation pathways.

Q & A

Q. What are the common synthetic routes for 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis often involves nucleophilic substitution reactions. For example, 7-hydroxycoumarin derivatives are reacted with phenacyl bromides (e.g., 2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in anhydrous acetone or DMF. Reaction conditions typically require refluxing at 60–80°C for 12–24 hours under inert gas (N₂/Ar). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization . Alternative routes may use Pechmann condensation (phenols + β-ketoesters with acid catalysts), but yields depend on substituent compatibility .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₄F₀₅: 356.09).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • HPLC-PDA : For purity assessment (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer Potential : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or A549) .
  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Anti-inflammatory Effects : COX-2 inhibition assay or TNF-α ELISA in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up from laboratory to pilot-scale reactions?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., epoxidation or hydrolysis of the oxoethoxy group) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction kinetics.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictions in reported biological activities of similar chromen-2-one derivatives?

  • Methodological Answer :
  • Standardized Assay Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., apoptosis via Annexin V/PI staining) to confirm target specificity .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to solvent effects (e.g., DMSO concentration variability) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoro-4-methoxyphenyl moiety?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or methoxy with ethoxy).
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., cancer cell proliferation) to quantify substituent effects.
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., EGFR or topoisomerase II) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-vis spectroscopy.
  • Solid-State Analysis : Perform X-ray crystallography (e.g., monoclinic P2₁/c system) to identify polymorphic forms affecting solubility .
  • Surfactant Use : Add Tween-80 or cyclodextrins to improve bioavailability in in vivo studies .

Structure and Stability

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) for 1–4 weeks. Monitor degradation via UPLC-MS .
  • Metabolite Profiling : Use liver microsomes (human/rat) and LC-HRMS to identify phase I/II metabolites .

Table: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₁₃FO₅
Molecular Weight356.3 g/mol
Melting Point168–170°C (determined by DSC)
LogP (Octanol-Water)2.8 (predicted via ChemAxon)
Solubility in DMSO>10 mM (experimentally validated)

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